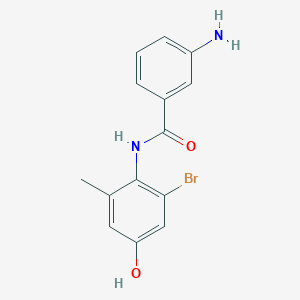
3-Amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide is a chemical compound with the molecular formula C₁₄H₁₃BrN₂O₂ and a molecular weight of 321.169 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, a hydroxyl group, and a methyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-Amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide typically involves the acylation of 3-amino-4-methylphenyl with benzoic anhydride in the presence of a suitable catalyst . The reaction conditions include maintaining a controlled temperature and using solvents like dimethylformamide (DMF) to facilitate the reaction. Industrial production methods may involve continuous flow microreactor systems to optimize yield and reaction efficiency .
Análisis De Reacciones Químicas
3-Amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-Amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and interact with active sites on proteins, thereby modulating their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological effects .
Comparación Con Compuestos Similares
Similar compounds to 3-Amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide include:
N-(4-methylphenyl)benzamide: Lacks the bromine and hydroxyl groups, resulting in different chemical reactivity and biological activity.
N-(4-fluorophenyl)-3-bromo-benzamide: Contains a fluorine atom instead of a hydroxyl group, which affects its electronic properties and interactions with biological targets.
2-bromo-N-(4-chlorophenyl)-N-hydroxybenzamide: Features a chlorine atom and an additional hydroxyl group, leading to distinct chemical and biological behaviors.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Propiedades
Número CAS |
917924-06-2 |
|---|---|
Fórmula molecular |
C14H13BrN2O2 |
Peso molecular |
321.17 g/mol |
Nombre IUPAC |
3-amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide |
InChI |
InChI=1S/C14H13BrN2O2/c1-8-5-11(18)7-12(15)13(8)17-14(19)9-3-2-4-10(16)6-9/h2-7,18H,16H2,1H3,(H,17,19) |
Clave InChI |
SCSIPIKAEKCKKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1NC(=O)C2=CC(=CC=C2)N)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


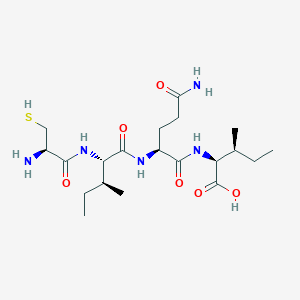
![(1S,2S)-2-{4-[4-(Tributylstannyl)phenyl]piperidin-1-yl}cyclohexan-1-ol](/img/structure/B14183930.png)
![[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid](/img/structure/B14183932.png)
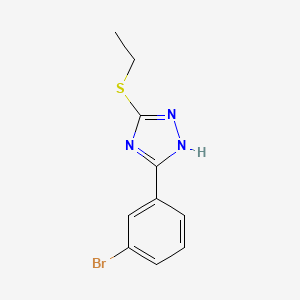
![2-[11-(Hydroxymethyl)-3,7,15-trimethylhexadeca-2,6,10,14-tetraen-1-yl]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14183934.png)
![N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine](/img/structure/B14183936.png)
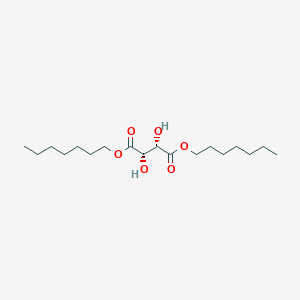

![2',2'-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5'-[1,3]dioxane]](/img/structure/B14183950.png)
![4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde](/img/structure/B14183965.png)
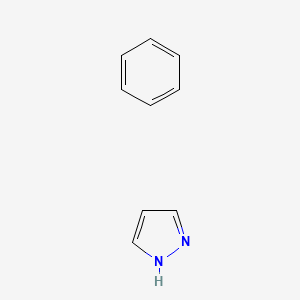

![N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B14183984.png)

